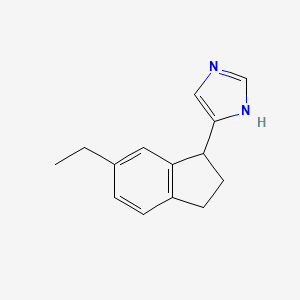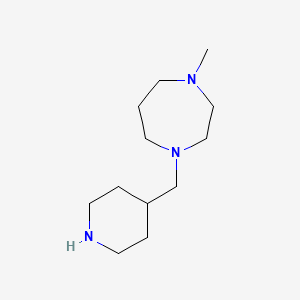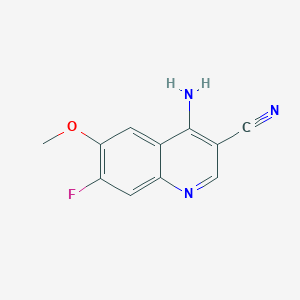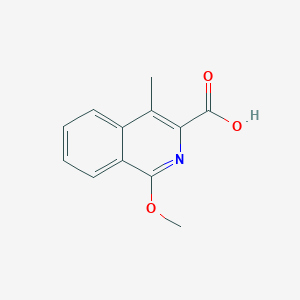
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole is an organic compound that features a unique structure combining an indene moiety with an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Cyclization: The resulting intermediate undergoes cyclization to form the indene ring.
Imidazole Ring Formation: The indene derivative is then reacted with an imidazole precursor under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in research to understand its effects on various biological systems and pathways.
Mecanismo De Acción
The mechanism of action of 4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Methyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole: This compound has a similar structure but with a methyl group instead of an ethyl group.
2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetaldehyde: Another related compound with a different functional group.
Uniqueness
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole is unique due to its specific combination of an indene moiety with an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
5-(6-ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole |
InChI |
InChI=1S/C14H16N2/c1-2-10-3-4-11-5-6-12(13(11)7-10)14-8-15-9-16-14/h3-4,7-9,12H,2,5-6H2,1H3,(H,15,16) |
Clave InChI |
UYFSGRCQFNXVIE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(CCC2C3=CN=CN3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-6-azaspiro[2.5]octan-4-one](/img/structure/B11888641.png)

![(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one](/img/structure/B11888659.png)



![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11888684.png)
![8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11888687.png)






